![molecular formula C9H16N2O3 B7920947 [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920947.png)
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid: is a chiral compound that features a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically begins with the commercially available (S)-pyrrolidine-2-carboxylic acid.
Acetylation: The (S)-pyrrolidine-2-carboxylic acid is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-acetyl-pyrrolidine-2-carboxylic acid.
Amidation: The acetylated product is then reacted with glycine in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various N-substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with amino acids or peptides.
Protein Binding: It can be used in studies of protein-ligand interactions due to its chiral nature and functional groups.
Medicine:
Drug Development: The compound is a candidate for drug development, particularly for conditions that involve neurotransmitter regulation or enzyme inhibition.
Diagnostics: It can be used in diagnostic assays to detect or quantify specific enzymes or proteins.
Industry:
Material Science: The compound can be used in the development of new materials with specific binding or catalytic properties.
Mecanismo De Acción
The mechanism of action of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes or receptors with high specificity, potentially inhibiting their activity or altering their function. The acetyl group and amino-acetic acid moiety can form hydrogen bonds and other interactions with the target, stabilizing the compound’s binding and enhancing its efficacy.
Comparación Con Compuestos Similares
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid.
N-Acetylglycine: Shares the acetyl and amino-acetic acid moieties but lacks the pyrrolidine ring.
Proline derivatives: Similar in structure due to the pyrrolidine ring but differ in the functional groups attached.
Uniqueness:
Chirality: The (S)-configuration of the compound provides specific interactions with chiral environments in biological systems.
Functional Groups: The combination of the acetyl group, pyrrolidine ring, and amino-acetic acid moiety offers unique reactivity and binding properties.
Versatility: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
2-[[(2S)-1-acetylpyrrolidin-2-yl]methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWGYEMNBIILPE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
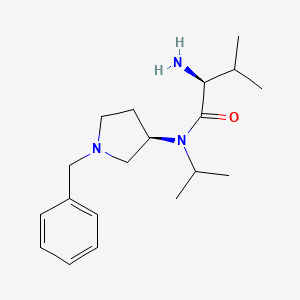
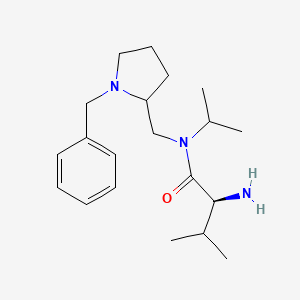
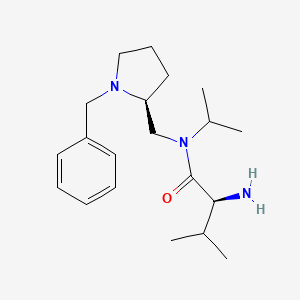
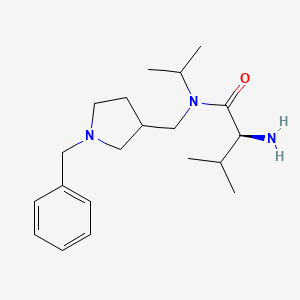
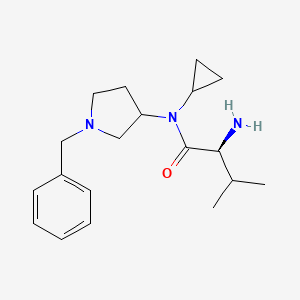
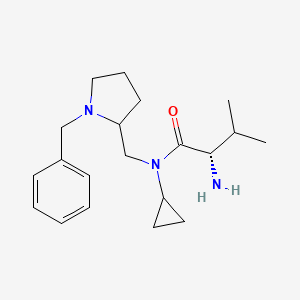
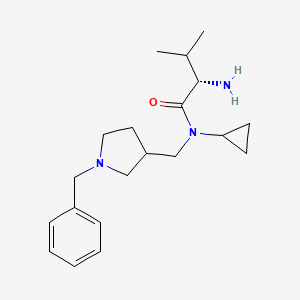
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920940.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7920950.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920951.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920964.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920975.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920979.png)
![[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920987.png)
